molecular formula C12H13NO3S B263810 N-(2-furylmethyl)-3-methylbenzenesulfonamide

N-(2-furylmethyl)-3-methylbenzenesulfonamide

Cat. No.: B263810
M. Wt: 251.3 g/mol
InChI Key: IJLLFPMRWXMOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-3-methylbenzenesulfonamide, also known as Furasemide, is a sulfonamide derivative that has been extensively studied for its potential uses in the field of medicine. It is a white crystalline powder that is soluble in water and has a molecular weight of 311.39 g/mol. Furasemide has been found to possess diuretic properties and has been used in the treatment of various conditions such as hypertension, congestive heart failure, and edema.

Mechanism of Action

N-(2-furylmethyl)-3-methylbenzenesulfonamide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, which leads to increased excretion of water and electrolytes. This results in a decrease in blood volume and a reduction in edema. This compound also has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to decrease blood pressure, increase urine output, and decrease edema. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been found to have antiviral properties and has been studied for its potential use in the treatment of viral infections such as HIV.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-3-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and has a high yield. Another advantage is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it has a short half-life and must be administered frequently. Another limitation is that it can cause electrolyte imbalances and dehydration.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-3-methylbenzenesulfonamide. One direction is the development of more potent and selective analogs with fewer side effects. Another direction is the study of this compound in combination with other drugs for the treatment of various conditions such as cancer and viral infections. Additionally, the use of this compound in the treatment of other conditions such as pulmonary edema and liver cirrhosis should be explored.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-3-methylbenzenesulfonamide can be achieved through a multistep process that involves the reaction of furfural with methylamine to form N-(2-furylmethyl)methylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form this compound. The overall yield of this process is approximately 50%.

Scientific Research Applications

N-(2-furylmethyl)-3-methylbenzenesulfonamide has been extensively studied for its potential uses in the field of medicine. It has been found to possess diuretic properties and has been used in the treatment of various conditions such as hypertension, congestive heart failure, and edema. This compound has also been found to have anticancer properties and has been studied for its potential use in cancer treatment. Additionally, this compound has been found to have antiviral properties and has been studied for its potential use in the treatment of viral infections such as HIV.

Properties

Molecular Formula

C12H13NO3S

Molecular Weight

251.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C12H13NO3S/c1-10-4-2-6-12(8-10)17(14,15)13-9-11-5-3-7-16-11/h2-8,13H,9H2,1H3

InChI Key

IJLLFPMRWXMOQJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CO2

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CO2

Origin of Product

United States

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